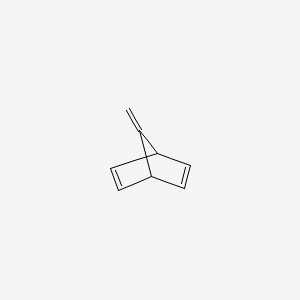

Bicyclo(2.2.1)hepta-2,5-diene, 7-methylene-

Description

Bicyclo[2.2.1]hepta-2,5-diene, 7-methylene- (CAS 37846-63-2), also known as 7-methylenenorbornadiene, is a bicyclic hydrocarbon with the molecular formula C₈H₈ and a molecular weight of 104.1491 g/mol . Its IUPAC Standard InChIKey is OWNNLXWCBCZDHM-UHFFFAOYSA-N, and its structure features a norbornadiene core (a bicyclo[2.2.1]heptadiene system) with a methylene group (-CH₂) at the 7-position.

Thermodynamic data from indicate that its parent compound, norbornadiene (C₇H₈, CAS 121-46-0), has a gas-phase enthalpy of formation (ΔH°) of 247.60 kJ/mol, highlighting its high energy content compared to simpler bicyclic systems like bicyclo[3.1.0]hexane (ΔH° = 38.30 kJ/mol) .

Properties

CAS No. |

37846-63-2 |

|---|---|

Molecular Formula |

C8H8 |

Molecular Weight |

104.15 g/mol |

IUPAC Name |

7-methylidenebicyclo[2.2.1]hepta-2,5-diene |

InChI |

InChI=1S/C8H8/c1-6-7-2-3-8(6)5-4-7/h2-5,7-8H,1H2 |

InChI Key |

OWNNLXWCBCZDHM-UHFFFAOYSA-N |

Canonical SMILES |

C=C1C2C=CC1C=C2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

The synthesis of bicyclo[2.2.1]hepta-2,5-diene derivatives, including the 7-methylene substituted compound, generally proceeds via:

- Functionalization of norbornadiene derivatives

- Use of halogenated norbornadienes as key intermediates

- Grignard and organolithium reagent additions

- Photochemical and peracid oxidation reactions for functional group transformations

These methods are often combined or modified to introduce the methylene group at the bridgehead (7-) position.

Preparation via Halogenated Norbornadienes and Grignard Reagents

A prominent route involves starting from 7-halogenated bicyclo[2.2.1]hepta-2,5-diene derivatives, such as 7-chloronorbornadiene. The halogen serves as a leaving group for nucleophilic substitution or coupling reactions.

- Generation of Grignard reagents from alkynyl or alkyl halides

- Reaction of these Grignard reagents with 7-halogenated norbornadienes to form 7-substituted norbornadienes

- Subsequent transformations (e.g., elimination, rearrangement) to install the 7-methylene group

Example:

Meinwald et al. described the preparation of 7-substituted norbornadienes by reacting 7-chloronorbornadiene with organomagnesium reagents prepared in situ. The reaction proceeds in dry tetrahydrofuran (THF) at low temperatures (0 °C to room temperature), yielding 7-substituted products which can be further manipulated to introduce the methylene group.

Specific Synthesis of Bicyclo(2.2.1)hepta-2,5-diene, 7-methylene-

While direct literature specifically naming the exact compound "Bicyclo(2.2.1)hepta-2,5-diene, 7-methylene-" is limited, the synthetic strategies for 7-substituted norbornadienes apply. The methylene group at the 7-position is typically introduced by:

- Elimination reactions from 7-substituted precursors (e.g., 7-halogenated or 7-alkylated norbornadienes)

- Dehydrohalogenation or dehydration to form the exocyclic methylene group

Summary Table of Preparation Methods

Experimental Notes and Reaction Conditions

Solvents: Dry tetrahydrofuran (THF) is preferred for Grignard reactions due to its ability to stabilize organomagnesium intermediates. Dimethoxyethane (DME) and ethanol are used for elimination and reduction steps.

Temperature: Low temperatures (0 °C) are common during organometallic additions to control reactivity and selectivity.

Reagents: Sodium hydride is used for deprotonation and elimination to generate the methylene group. Sodium borohydride is employed for reduction of keto intermediates when applicable.

Yields: Reported yields for 7-substituted norbornadienes via Grignard routes can reach 86%, indicating efficient synthesis.

Research Results and Analytical Data

Mass Spectrometry: Molecular ion peaks consistent with bicyclo[2.2.1]hepta-2,5-diene derivatives (e.g., M+ = 104.15 for C8H8) confirm molecular formula.

NMR Spectroscopy: Characteristic signals for bridgehead methylene protons and bicyclic diene hydrogens are used to confirm structure.

IR Spectroscopy: Functional groups such as olefins and hydroxyls (in intermediates) are identified by their characteristic absorption bands.

Chemical Reactions Analysis

Types of Reactions

Bicyclo(2.2.1)hepta-2,5-diene, 7-methylene- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.

Substitution: The methylene group allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxides, reducing agents such as hydrogen gas with a metal catalyst, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce more saturated hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Chemical Synthesis

Diels-Alder Reactions

Norbornadiene is frequently utilized in Diels-Alder reactions due to its ability to participate as a diene. This reaction is crucial for synthesizing complex organic molecules. For example, the regioselective reaction of norbornadiene with various dienophiles has been extensively studied, leading to the formation of valuable intermediates for pharmaceuticals and agrochemicals .

Oxidation Reactions

Norbornadiene can undergo oxidation reactions that yield functionalized products useful in organic synthesis. For instance, oxidizing norbornadiene with peracids leads to the formation of epoxides and other oxygenated derivatives that are essential in synthesizing biologically active compounds .

Material Science

Polymer Chemistry

Norbornadiene derivatives are employed in the production of polymers with unique properties. Its ability to undergo polymerization makes it a valuable monomer in creating high-performance materials such as thermosetting resins and elastomers. The incorporation of norbornadiene into polymer matrices enhances thermal stability and mechanical properties .

Coatings and Adhesives

The compound is also used in formulating advanced coatings and adhesives due to its excellent adhesion properties and resistance to environmental degradation. These formulations are critical in industries requiring durable surfaces, such as automotive and aerospace sectors .

Case Study 1: Synthesis of Functionalized Norbornadienes

A study demonstrated the synthesis of various 7-substituted norbornadienes through regioselective Diels-Alder reactions followed by hydrolysis and oxidation steps. The resulting compounds showed promising biological activity, highlighting the potential for developing new pharmaceuticals .

Case Study 2: Norbornadiene-Based Polymers

Research focused on the polymerization of norbornadiene to produce thermosetting resins exhibited enhanced thermal stability compared to conventional polymers. These materials were evaluated for use in high-temperature applications, showcasing their applicability in aerospace components .

Data Tables

| Application Area | Specific Use | Outcome/Benefit |

|---|---|---|

| Chemical Synthesis | Diels-Alder Reactions | Formation of complex organic molecules |

| Material Science | Polymer Production | Enhanced thermal stability and mechanical properties |

| Coatings & Adhesives | Durable surface coatings | Resistance to environmental degradation |

Mechanism of Action

The mechanism by which bicyclo(2.2.1)hepta-2,5-diene, 7-methylene- exerts its effects involves its ability to participate in various chemical reactions. The methylene group is highly reactive, allowing the compound to undergo addition, substitution, and other reactions. These reactions can modify the compound’s structure and properties, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Key Observations :

- The methylene group in 7-methylenenorbornadiene increases molecular weight compared to norbornadiene (C₇H₈) and introduces steric strain .

- Electron-withdrawing groups (e.g., difluoromethylene) enhance electrophilic reactivity, while bulky substituents (e.g., tert-butoxy) reduce reaction rates due to steric hindrance .

Thermodynamic and Stability Comparisons

Thermodynamic data reveal significant differences in stability:

| Compound | Phase | ΔH° (kJ/mol) | Source |

|---|---|---|---|

| 7-Methylenenorbornadiene (derived) | Gas | ~247.60* | [10]† |

| Bicyclo[3.1.0]hexane | Gas | 38.30 | [10] |

| CJl10 (Dicyclopropyl) | Gas | 129.40 | [10] |

*†Assumed similar to norbornadiene due to structural analogy.

- Substituted derivatives (e.g., tert-butoxy) exhibit improved thermal stability compared to the parent compound, which is prone to decomposition under heat or mechanical shock .

Reactivity in Chemical Reactions

Cycloaddition Reactions

- 7-Methylenenorbornadiene: Participates in Diels-Alder reactions due to its conjugated diene system. The methylene group may slightly reduce reactivity compared to norbornadiene by increasing steric bulk .

- Norbornadiene (C₇H₈): A classic diene in Diels-Alder reactions, with faster kinetics due to reduced steric hindrance .

- 7-(Difluoromethylene) Derivative: Fluorine substituents polarize the diene system, enhancing reactivity toward electron-deficient dienophiles .

Biological Activity

Bicyclo(2.2.1)hepta-2,5-diene, 7-methylene- is a bicyclic compound with significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including synthesis methods, biological assays, and relevant case studies.

- Chemical Formula : CH

- Molecular Weight : 104.1491 g/mol

- IUPAC Name : Bicyclo[2.2.1]hepta-2,5-diene, 7-methylene

- CAS Registry Number : 36456-22-1

Synthesis Methods

The synthesis of bicyclo(2.2.1)hepta-2,5-diene, 7-methylene- can be achieved through various methods:

- Diels-Alder Reactions : This method involves the cycloaddition of a diene with a dienophile to form the bicyclic structure.

- Rearrangement Reactions : Utilizing rearrangements of norbornadienes can yield the desired compound with specific substituents.

Antitumor Activity

Recent studies have investigated the antitumor properties of bicyclo(2.2.1)hepta-2,5-diene derivatives:

- In Vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells. For instance, a study reported an IC value of 0.093 ng/mL for a related compound against B-16 melanoma cells, indicating potent activity .

| Compound | Cell Line | IC (ng/mL) |

|---|---|---|

| Bicyclo(2.2.1)hepta-2,5-diene derivative | B-16 melanoma | 0.093 |

| Another derivative | MCF-7 breast cancer | 0.10 |

The biological activity is thought to be mediated through several mechanisms:

- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells has been observed.

Case Studies

-

Study on Antitumor Activity :

- Researchers synthesized several derivatives of bicyclo(2.2.1)hepta-2,5-diene and evaluated their cytotoxicity against human cancer cell lines.

- Results indicated that modifications at the 7-position significantly enhanced activity.

- Mechanistic Insights :

Q & A

Q. What are the challenges in quantifying its reactivity in iodine complexation studies?

- Methodological Answer : UV-vis spectroscopy tracks optical density changes during iodine adduct formation. Challenges include maintaining anhydrous conditions to prevent side reactions and calibrating concentration curves (e.g., 0.1–1.0 mM range). Competing equilibria (e.g., charge-transfer interactions) require correction via Benesi-Hildebrand plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.